![molecular formula C11H15ClN2O2 B1450512 3-(4-Aminobutyl)benzo[d]oxazol-2(3H)-on-Hydrochlorid CAS No. 1864064-59-4](/img/structure/B1450512.png)

3-(4-Aminobutyl)benzo[d]oxazol-2(3H)-on-Hydrochlorid

Übersicht

Beschreibung

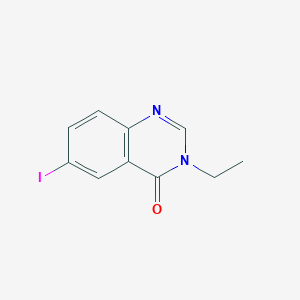

3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It has been identified as a potent and selective small-molecule inhibitor of chromodomain protein CDYL .

Synthesis Analysis

The synthesis of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride and its analogs has been reported in the literature . A structure-guided approach was used to develop and characterize these compounds. The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was studied via molecular docking and dynamic simulations . This facilitated the subsequent virtual screening of tens of hits from a chemical library .

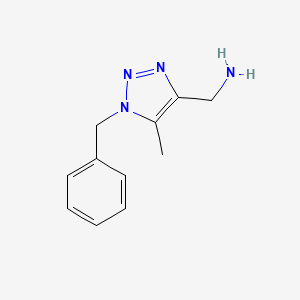

Molecular Structure Analysis

The molecular structure of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride has been analyzed in several studies . The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was studied via molecular docking and dynamic simulations .

Chemical Reactions Analysis

The chemical reactions involving 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride have been studied in the context of its role as an inhibitor of chromodomain protein CDYL . The compound has been shown to engage with endogenous CDYL in a dose-dependent manner, and perturb the recruitment of CDYL onto chromatin, resulting in transcriptional derepression of its target genes .

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Mittel

Benzoxazol-Derivate, darunter 3-(4-Aminobutyl)benzo[d]oxazol-2(3H)-on-Hydrochlorid, wurden auf ihr Potenzial als entzündungshemmende Mittel untersucht. Diese Verbindungen haben in In-vitro-Studien Wirksamkeit gezeigt, wie z. B. Membranstabilisierung und Proteinase-Inhibitionsmethoden, die auf eine entzündungshemmende Aktivität hindeuten . Molekular-Docking-Studien deuten darauf hin, dass diese Verbindungen effektiv an Proteine wie Prostaglandin-H2-Synthase binden können, die am Entzündungsprozess beteiligt ist .

Antitumor-Aktivität

Forschungen haben gezeigt, dass Benzoxazol-Derivate Antitumor-Eigenschaften besitzen können. Die strukturelle Ähnlichkeit von Benzoxazolen mit Nukleobasen ermöglicht es ihnen, mit biologischen Rezeptoren zu interagieren und möglicherweise die Proliferation von Krebszellen zu beeinträchtigen .

Blutzuckersenkende Mittel

Einige Benzoxazol-Derivate wurden auf ihre blutzuckersenkenden Wirkungen untersucht, die bei der Behandlung von Diabetes von Vorteil sein könnten. Diese Verbindungen können den Blutzuckerspiegel beeinflussen, indem sie mit biologischen Wegen interagieren, die mit dem Glukosestoffwechsel verbunden sind .

Antivirale Anwendungen

Das Benzoxazol-Gerüst wird auch auf seine antiviralen Eigenschaften untersucht. Diese Verbindungen könnten möglicherweise die Replikation von Viren hemmen und so einen neuen Weg für die Entwicklung antiviraler Medikamente eröffnen .

Antibakterielle Eigenschaften

Aufgrund ihrer Fähigkeit, mit verschiedenen biologischen Systemen zu interagieren, werden Benzoxazol-Derivate, darunter this compound, auf ihre antimikrobiellen Eigenschaften untersucht. Sie könnten als Grundlage für die Entwicklung neuer Antibiotika dienen .

Herbizide Verwendung

Die Vielseitigkeit von Benzoxazol-Derivaten erstreckt sich auf landwirtschaftliche Anwendungen, wo sie für den Einsatz als Herbizide in Betracht gezogen werden. Ihre Wirkungsweise kann die Störung des Wachstums unerwünschter Pflanzen umfassen .

H2-Antagonisten

Benzoxazol-Derivate wurden als potenzielle H2-Antagonisten identifiziert, die zur Reduzierung der Magensäureproduktion eingesetzt werden. Diese Anwendung könnte zu neuen Behandlungen für Erkrankungen wie Magengeschwüre führen .

Antiepileptika

Es besteht Interesse an der möglichen Verwendung von Benzoxazol-Derivaten als Antiepileptika. Diese Verbindungen können die Neurotransmitteraktivität im Gehirn modulieren, was bei der Kontrolle von Krampfanfällen helfen könnte .

Wirkmechanismus

The mechanism of action of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with chromodomain protein CDYL . The compound acts as a potent and selective small-molecule inhibitor of CDYL, a histone methyllysine reader protein . It has been shown to engage with endogenous CDYL in a dose-dependent manner, and perturb the recruitment of CDYL onto chromatin, resulting in transcriptional derepression of its target genes .

Eigenschaften

IUPAC Name |

3-(4-aminobutyl)-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-7-3-4-8-13-9-5-1-2-6-10(9)15-11(13)14;/h1-2,5-6H,3-4,7-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWKYDKURGOUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1864064-59-4 | |

| Record name | 3-(4-aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)

![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)

![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)